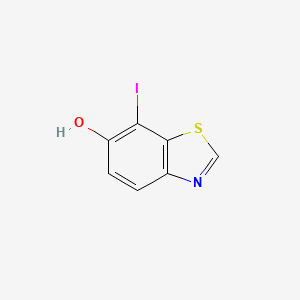

6-Hydroxy-7-iodo-benzothiazole

Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The history of benzothiazole chemistry dates back to 1887 with the pioneering work of A.W. Hoffmann, who first synthesized derivatives of this heterocyclic system. pcbiochemres.com Initially, research was driven by the desire to understand the fundamental reactivity and properties of this novel scaffold. Early synthetic methods often involved the condensation of 2-aminothiophenol (B119425) with various electrophiles, a strategy that remains relevant today. pcbiochemres.comwikipedia.org

Over the decades, the evolution of benzothiazole research has been marked by the development of more sophisticated and efficient synthetic methodologies. The Jacobsen cyclization, utilizing potassium ferricyanide, became a key method for creating substituted benzothiazoles. researchgate.net The advent of modern catalytic systems, including the use of palladium and copper, has further expanded the synthetic chemist's toolbox, allowing for more complex and targeted derivatization. nih.gov Microwave-assisted and ultrasonic irradiation techniques have also been introduced to improve reaction times and yields, reflecting a broader trend towards green chemistry principles. evitachem.commdpi.comresearchgate.net The continuous refinement of these synthetic routes has been instrumental in unlocking the diverse applications of benzothiazole derivatives.

Strategic Importance of Halogenated and Hydroxylated Benzothiazole Scaffolds in Synthetic Chemistry

The introduction of halogen and hydroxyl substituents onto the benzothiazole core is a strategic decision in synthetic and medicinal chemistry, significantly influencing the molecule's properties and reactivity. Halogen atoms, such as the iodine present in 6-Hydroxy-7-iodo-benzothiazole, are particularly valuable. The iodine atom can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization and the creation of more complex molecular architectures. evitachem.com This reactivity is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net Furthermore, halogenation can modulate the electronic properties of the benzothiazole ring system, impacting its biological activity. researchgate.net

Similarly, the hydroxyl group, as seen in the 6-position of the target molecule, imparts distinct characteristics. It can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. nih.gov The phenolic nature of the hydroxyl group also allows for further derivatization, such as etherification, to fine-tune the compound's physicochemical properties. nih.gov The combination of both a halogen and a hydroxyl group on the same benzothiazole scaffold, as in this compound, creates a versatile building block with multiple points for chemical modification, making it a highly strategic asset in the design and synthesis of novel compounds. evitachem.comresearchgate.net

Overview of Current Research Trajectories Involving Complex Benzothiazole Derivatives

Current research into complex benzothiazole derivatives is a vibrant and rapidly expanding field, driven by the diverse biological activities exhibited by this class of compounds. pcbiochemres.comhep.com.cn A significant area of investigation is in the development of novel therapeutic agents. Benzothiazole derivatives are being explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. pcbiochemres.comevitachem.comjchemrev.com The structural versatility of the benzothiazole scaffold allows for the design of molecules that can interact with a wide range of biological targets, including enzymes and receptors. evitachem.com

Beyond medicinal chemistry, complex benzothiazole derivatives are finding applications in materials science. Their unique electronic and photophysical properties make them suitable for use in the development of functional materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). evitachem.commdpi.com Research is also focused on creating benzothiazole-based compounds for agricultural applications, including fungicides and herbicides. nih.gov The ongoing exploration of new synthetic methodologies continues to fuel these research trajectories, enabling the creation of increasingly complex and specialized benzothiazole derivatives with tailored properties for specific applications. rsc.orgnih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄INOS | evitachem.com |

| Appearance | Solid crystalline substance | evitachem.com |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (B87167) and ethanol | evitachem.com |

| Stability | Generally stable under normal conditions | evitachem.com |

Synthetic Approaches for Benzothiazole Derivatives

| Method | Description | Key Features | Source(s) |

| Condensation Reaction | Reaction of 2-aminothiophenol with aldehydes, ketones, or carboxylic acids. | A foundational and versatile method. | pcbiochemres.comevitachem.commdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to accelerate the reaction. | Reduced reaction times and often improved yields. | evitachem.comrsc.org |

| Ultrasonic Irradiation | Employs ultrasonic waves to enhance the reaction. | Can lead to higher yields and may be performed under solvent-free conditions. | evitachem.com |

| Metal-Catalyzed Cyclization | Uses transition metals like palladium or copper to facilitate ring closure. | Allows for the synthesis of more complex and substituted benzothiazoles. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4INOS |

|---|---|

Molecular Weight |

277.08 g/mol |

IUPAC Name |

7-iodo-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C7H4INOS/c8-6-5(10)2-1-4-7(6)11-3-9-4/h1-3,10H |

InChI Key |

ZACLXLQTJSKODH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CS2)I)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxy 7 Iodo Benzothiazole

Precursor Synthesis and Halogenation Strategies for the Benzothiazole (B30560) Core

The synthesis of 6-Hydroxy-7-iodo-benzothiazole can be approached by first forming a benzothiazole precursor and then introducing the required iodo and hydroxyl functionalities. This involves either the iodination of a hydroxylated benzothiazole or the hydroxylation of an iodinated benzothiazole.

Regioselective Iodination Techniques for Benzothiazole Derivatives

A primary strategy involves the synthesis of 6-hydroxybenzothiazole (B183329) followed by regioselective iodination. The hydroxyl group at the C-6 position is an activating substituent and an ortho-para director for electrophilic aromatic substitution. libretexts.orglumenlearning.comunizin.org This electronic influence preferentially directs the incoming electrophile (an iodonium ion, I+) to the positions ortho (C-5 and C-7) and para (C-4) to the hydroxyl group. Given that the C-7 position is ortho to the strongly activating -OH group, it is a highly favored site for iodination.

The synthesis of the 6-hydroxybenzothiazole precursor can be envisioned starting from 4-aminophenol. wikipedia.orgnih.gov Treatment of 4-aminophenol with potassium thiocyanate and bromine in acetic acid represents a classical method for constructing 2-amino-6-hydroxybenzothiazole. Subsequent diazotization and reduction would yield the target 6-hydroxybenzothiazole.

Once 6-hydroxybenzothiazole is obtained, several iodination methods can be employed. The use of molecular iodine in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide is a common approach for the iodination of activated aromatic rings. organic-chemistry.orgmdpi.com Another effective system for the regioselective iodination of activated compounds is the use of iodine monochloride (ICl) or reagents like Poly(4-vinylpyridine)/ICl. yu.edu.jo Structure-activity relationship studies of related compounds have confirmed that direct iodination ortho to a hydroxyl group is a viable synthetic step. nih.gov The reaction would proceed as follows, with conditions optimized to favor mono-iodination at the C-7 position.

Table 1: Proposed Regioselective Iodination of 6-Hydroxybenzothiazole

| Reagent System | Oxidant/Catalyst | Expected Outcome |

|---|---|---|

| I₂ | H₂O₂ / HCl | Preferential iodination at the C-7 position. mdpi.com |

| I₂ | tert-Butyl hydroperoxide (TBHP) | Efficient iodination of the activated ring. organic-chemistry.org |

Hydroxylation Approaches for Substituted Benzothiazoles

An alternative pathway involves the introduction of the hydroxyl group onto a pre-existing 7-iodobenzothiazole scaffold. This approach hinges on the successful synthesis of 7-iodobenzothiazole, followed by a nucleophilic aromatic substitution-type reaction to install the hydroxyl group at the C-6 position.

The Ullmann condensation is a well-established, copper-catalyzed reaction for forming C-O bonds by coupling an aryl halide with an alcohol or hydroxide source. wikipedia.orgorganic-chemistry.org In this context, 7-iodobenzothiazole could be subjected to Ullmann-type conditions, typically involving a copper(I) salt (e.g., CuI), a base (e.g., KOH or Na₂CO₃), and a high-boiling polar solvent like DMF or N-methylpyrrolidone at elevated temperatures. wikipedia.orgacs.org The development of ligand-accelerated Ullmann reactions, using ligands such as N,N-dimethylglycine or various diamines, has allowed for milder reaction conditions and improved yields for the hydroxylation of aryl halides. nih.govresearchgate.net

Total Synthesis Routes to this compound

Total synthesis strategies aim to construct the target molecule from acyclic or simple cyclic precursors that already contain the necessary substituents, culminating in the formation of the benzothiazole ring.

Cyclization Reactions for Benzothiazole Ring Formation

The most prevalent method for constructing the benzothiazole ring is the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. tandfonline.commdpi.comnih.gov To achieve a direct total synthesis of this compound, a highly substituted precursor, namely 2-amino-5-hydroxy-4-iodothiophenol , would be required.

The synthesis of this key intermediate is challenging but conceivable. Once obtained, its reaction with various reagents can lead to the desired benzothiazole core. For example, condensation with formic acid or triethyl orthoformate followed by oxidative cyclization would yield this compound itself. Alternatively, using other aldehydes or acyl chlorides would produce 2-substituted analogues. mdpi.comnih.gov A wide array of catalysts, including simple Brønsted acids, Lewis acids, or oxidizing agents, can promote this cyclization. mdpi.comorganic-chemistry.org

Modern variations of this cyclization include visible-light-promoted, metal-free methods that proceed via radical pathways, offering environmentally benign alternatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form precursors for cyclization, offering excellent functional group tolerance. jst.go.jpmdpi.com

Sequential Functionalization Strategies

Sequential functionalization provides a logical, step-wise construction of the target molecule, leveraging the reactions described previously. Two primary routes emerge:

Route A (Iodination Last): This route begins with an accessible starting material like 4-aminophenol.

Synthesis of 6-hydroxybenzothiazole: Convert 4-aminophenol to 2-amino-5-hydroxythiophenol, followed by cyclization.

Regioselective Iodination: Introduce the iodine atom at the C-7 position using electrophilic iodination, as detailed in section 2.1.1. The hydroxyl group directs the substitution.

Route B (Hydroxylation Last): This strategy begins with the synthesis of an iodinated precursor.

Synthesis of 7-iodobenzothiazole: Prepare a suitably substituted aniline, such as 2,3-diiodoaniline, and convert it into 7-iodobenzothiazole through a multi-step sequence likely involving selective metal-halogen exchange and introduction of the sulfur and nitrogen components for cyclization.

Hydroxylation: Introduce the hydroxyl group at the C-6 position using a copper-catalyzed Ullmann condensation with a hydroxide source, as described in section 2.1.2.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing the synthesis of this compound, regardless of the chosen route, requires careful consideration of several reaction parameters. Drawing from studies on analogous benzothiazole syntheses, key factors include the choice of catalyst, solvent, temperature, and reaction time. organic-chemistry.org

Common cyclization reactions, such as the condensation of 2-aminothiophenols with aldehydes, have been extensively optimized. Catalysts can range from simple reagents like H₂O₂/HCl or NH₄Cl to various metal nanoparticles (e.g., ZnO, Ag₂O) and ionic liquids. mdpi.commdpi.com The energy source can also be varied, with microwave irradiation and ultrasound probe irradiation shown to dramatically reduce reaction times and often improve yields compared to conventional heating. mdpi.comanalis.com.my Solvent choice is critical, with options including alcohols, DMSO, or even solvent-free conditions, which align with green chemistry principles. mdpi.comnih.gov

The following table, based on the documented synthesis of 2-phenylbenzothiazole, illustrates how reaction conditions can be varied to optimize product yield. A similar systematic approach would be essential for maximizing the yield of this compound.

Table 2: Representative Optimization Data for Benzothiazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Rose Bengal | 1,4-Dioxane/H₂O | Room Temp. | 20 h | 85 | researchgate.net |

| 2 | None (Visible Light) | 1,4-Dioxane/H₂O | Room Temp. | 20 h | 88 | researchgate.net |

| 3 | H₂O₂/HCl | Ethanol | Room Temp. | 1 h | 94 | mdpi.com |

| 4 | NH₄Cl | Methanol/H₂O | Room Temp. | 1 h | High Yield | mdpi.com |

| 5 | Ag₂O (Microwave) | None | 80 | 4-8 min | 92-98 | mdpi.com |

This data demonstrates that high yields can be achieved under a variety of conditions, from photocatalytic and room temperature methods to rapid, solvent-free microwave and ultrasound protocols. The optimal conditions for the synthesis of this compound would depend on the specific step being performed (e.g., cyclization, iodination, or hydroxylation) and the stability of the intermediates.

Green Chemistry Approaches to Benzothiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiazoles to mitigate the environmental impact of traditional chemical processes. airo.co.in Conventional methods often rely on hazardous solvents, harsh reaction conditions, and toxic reagents, leading to significant waste generation. airo.co.innih.gov In contrast, green chemistry focuses on developing sustainable and eco-friendly synthetic routes by utilizing safer solvents, energy-efficient techniques, and recyclable catalysts. airo.co.inresearchgate.net These approaches not only reduce environmental pollution but also often lead to improved reaction efficiency, higher yields, and shorter reaction times. nih.govresearchgate.net Key green methodologies applied to benzothiazole synthesis include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign solvents and catalysts. airo.co.in

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a more efficient method for heating compared to conventional techniques. airo.co.in It provides rapid and uniform heating, which can dramatically accelerate reaction rates, reduce reaction times from hours to minutes, and improve product yields. nih.govsemanticscholar.org This method often allows for reactions to be conducted under solvent-free conditions, further enhancing its environmental credentials. nih.govingentaconnect.com

Several studies have demonstrated the successful application of microwave-assisted synthesis for benzothiazole derivatives. For instance, the condensation of 2-aminothiophenol with various fatty acids has been achieved in 3–4 minutes using P4S10 as a catalyst under microwave irradiation. nih.gov Another approach involves the reaction of 2-aminothiophenols with chloroacetyl chloride in acetic acid, yielding 2-chloromethyl-benzothiazole in just 10 minutes. nih.gov The combination of microwave irradiation with phase transfer catalysis in water has also been reported for preparing aryl benzothiazoles, showcasing the versatility of this energy-efficient method. tandfonline.com In some cases, yields under microwave conditions can reach as high as 85-95%. airo.co.in

Table 1: Examples of Microwave-Assisted Benzothiazole Synthesis

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol and Benzaldehyde | Ethanol, 80°C | 10 min | Not specified | airo.co.in |

| 2-Aminothiophenol and Fatty Acids | P4S10, Solvent-free | 3-4 min | High | nih.gov |

| 2-Aminothiophenol and Chloroacetyl Chloride | Acetic Acid | 10 min | High | nih.gov |

| Aminothiophenol and Chlorobenzonitrile | Triton-B, Water, 50°C | 10 min | 94% | tandfonline.com |

| 2-Aminothiophenol and Aryl Aldehydes | Acacia concinna, Solvent-free | Not specified | High | nih.gov |

Ultrasound-Promoted Synthesis

The use of ultrasonic irradiation, or sonochemistry, is another prominent green synthetic technique. This method utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. analis.com.mytandfonline.com The advantages of ultrasound-assisted synthesis include mild reaction conditions (often at room temperature), simplicity, and the ability to perform reactions under solvent- and catalyst-free conditions. analis.com.my

An efficient protocol for synthesizing benzothiazole derivatives involves irradiating a mixture of 2-aminothiophenol and various benzaldehydes with an ultrasonic probe for just 20 minutes at room temperature, achieving moderate to good yields (65–83%) without any solvent or catalyst. analis.com.my Another study reports the use of a recyclable sulfated tungstate catalyst for the condensation of 2-aminothiophenol with aldehydes under ultrasound irradiation, also at room temperature and under solvent-free conditions, resulting in excellent yields (up to 98%). tandfonline.com The use of ultrasound has been shown to be more efficient than conventional methods, significantly reducing reaction times while increasing yields. nih.govtandfonline.com

Table 2: Examples of Ultrasound-Promoted Benzothiazole Synthesis

| Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol and Benzaldehyde derivatives | Catalyst-free, Room Temp. | Solvent-free | 20 min | 65-83% | analis.com.my |

| 2-Aminothiophenol and Aldehydes | Sulfated Tungstate, Room Temp. | Solvent-free | Not specified | 98% | tandfonline.com |

| Aromatic Amine and Potassium Isopropyl Xanthate | Copper Sulfate (CuSO4) | Water/Glycerol | Short | High | |

| 2-Aminothiophenol and Carboxylic Acids | Amberlyst-15 | Water | Not specified | 82-92% | nih.gov |

Use of Greener Solvents and Catalysts

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. airo.co.in Water is an ideal green solvent due to its non-toxicity, availability, and safety. rsc.org The synthesis of benzothiazole derivatives has been successfully carried out in aqueous media, often facilitated by catalysts like copper sulfate or under ultrasound irradiation. nih.govresearchgate.net Other green solvents such as ethanol and glycerol are also employed. airo.co.in

In addition to green solvents, the development of efficient and recyclable catalysts is crucial. mdpi.com Heterogeneous catalysts, such as silica sulfuric acid and tin-modified mono-ammonium phosphate (SnP2O7), are favored because they can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. nih.govresearchgate.netmdpi.com Biocatalysts, including enzymes like laccases or natural extracts from sources like Acacia concinna, represent another eco-friendly option, promoting reactions under mild conditions. nih.gov The use of deep eutectic solvents (DES) and ionic liquids as alternative reaction media has also been explored, offering benefits like reusability and enhanced reaction rates. airo.co.in

Table 3: Benzothiazole Synthesis with Green Solvents and Catalysts

| Reactants | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Aminothiophenols and Tetramethylthiuram Disulfide | Metal/Ligand-free | Water | Environmentally benign, excellent yield | rsc.org |

| 2-Aminothiophenol and Aromatic Aldehydes | SnP2O7 | Not specified | Reusable catalyst, high yields (87-95%), short reaction times (8-35 min) | nih.govmdpi.com |

| 2-Aminothiophenol and Benzaldehyde | Ammonium Chloride (NH4Cl) | Methanol-Water | Recyclable catalyst, high yield at room temp. | nih.gov |

| 2-Aminothiophenol and Formaldehyde | Choline chloride-based DES | Deep Eutectic Solvent | Reusable medium, enhanced reaction rate | airo.co.in |

| Aromatic Aldehydes and 2-Aminothiophenol | Silica Sulfuric Acid | Methanol | Reusable catalyst, mild conditions, short reaction times | researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation of 6 Hydroxy 7 Iodo Benzothiazole and Its Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Benzothiazole (B30560) Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual nuclei. For a substituted benzothiazole like 6-Hydroxy-7-iodo-benzothiazole, NMR provides definitive evidence for the arrangement of substituents on the bicyclic ring system.

Application of ¹H, ¹³C, and Other Relevant Nuclei NMR for Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra offer the primary data for structural assignment by mapping the chemical shifts and coupling constants of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The proton on the thiazole (B1198619) ring (H2) typically resonates at a downfield chemical shift (around 9.0 ppm) due to the influence of the adjacent sulfur and nitrogen atoms. chemicalbook.com The protons on the benzene (B151609) ring (H4 and H5) appear as an AX spin system, likely as doublets, with their chemical shifts influenced by the electronic effects of the hydroxyl and iodo substituents. The hydroxyl proton (6-OH) would typically appear as a broad singlet, the position of which can be dependent on solvent and concentration. The electron-donating hydroxyl group and the electron-withdrawing, yet sterically bulky, iodo group exert significant influence on the electron density and thus the chemical shifts of the aromatic protons. uq.edu.au

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon of the C=N bond in the thiazole ring (C2) is characteristically found at a low field, often in the range of 150-165 ppm. tandfonline.commdpi.com The carbons of the benzene ring show distinct chemical shifts determined by the substituents. The carbon bearing the hydroxyl group (C6) is expected to be shielded, while the carbon attached to the iodine (C7) will be significantly shielded due to the heavy atom effect. The remaining carbons (C4, C5, and the bridgehead carbons C3a and C7a) can be assigned based on established substituent chemical shift increments for benzothiazole systems. tandfonline.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) ranges are based on data for analogous substituted benzothiazoles.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | ¹H | 8.9 - 9.2 | Singlet (s) | Thiazole proton, deshielded by adjacent N and S atoms. |

| H4 | ¹H | 7.6 - 7.9 | Doublet (d) | Aromatic proton ortho to the thiazole fusion. |

| H5 | ¹H | 7.1 - 7.4 | Doublet (d) | Aromatic proton meta to the thiazole fusion, influenced by OH group. |

| 6-OH | ¹H | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| C2 | ¹³C | 155 - 165 | Singlet | Thiazole carbon, characteristic C=N shift. |

| C4 | ¹³C | 125 - 130 | Singlet | |

| C5 | ¹³C | 115 - 120 | Singlet | Shielded by para -OH group. |

| C6 | ¹³C | 145 - 155 | Singlet | Deshielded carbon bearing the -OH group. |

| C7 | ¹³C | 90 - 100 | Singlet | Significantly shielded due to the heavy atom effect of iodine. |

| C3a | ¹³C | 150 - 155 | Singlet | Bridgehead carbon adjacent to N. |

| C7a | ¹³C | 130 - 135 | Singlet | Bridgehead carbon. |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a key correlation would be observed between the aromatic protons H4 and H5, confirming their adjacent positions on the benzene ring. uq.edu.au

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. This technique would be used to definitively link the proton signals of H2, H4, and H5 to their corresponding carbon signals (C2, C4, and C5), confirming the assignments made from 1D spectra.

The thiazole proton (H2) correlating to the bridgehead carbons (C3a and C7a).

Proton H4 correlating to C5, C7a, and C3a.

Proton H5 correlating to C4, C6, and C7.

The hydroxyl proton potentially showing a correlation to C6 and C5. These correlations provide an unambiguous map of the molecular framework.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the exact mass of the molecular ion of this compound (C₇H₄INOS), HRMS can confirm its molecular formula. The calculated monoisotopic mass is 292.9062 u. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M]⁺˙ or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. acs.orgnih.gov The fragmentation pathways for this compound can be predicted based on the strengths of its chemical bonds and the stability of the resulting fragments. libretexts.orgresearchgate.net

Key fragmentation pathways would likely include:

Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (•I, 127 u) or hydrogen iodide (HI, 128 u) a highly probable initial fragmentation step.

Thiazole Ring Cleavage: The benzothiazole core can undergo characteristic ring cleavage, often involving the loss of small, stable molecules like hydrogen cyanide (HCN, 27 u) or a thiocyanate radical (•SCN, 58 u).

Loss of Carbon Monoxide: Phenolic structures can undergo a characteristic loss of carbon monoxide (CO, 28 u) from the benzene ring following initial fragmentation.

Table 2: Predicted MS/MS Fragmentation for the Molecular Ion of this compound ([C₇H₄INOS]⁺˙, m/z 293)

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 166 | •I | [C₇H₄NOS]⁺ |

| 138 | •I, CO | [C₆H₄NS]⁺ |

| 135 | HI, •HCN | [C₅H₂S]⁺˙ |

| 109 | HI, HCN, S | [C₆H₄N]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are highly effective for identifying the functional groups present in a sample, providing complementary information to NMR and MS. researchgate.net The analysis of the FT-IR and Raman spectra of this compound allows for the confirmation of its key structural features. researchgate.netesisresearch.org

The spectrum can be divided into several key regions:

O-H Stretching Region (3600-3200 cm⁻¹): A prominent, broad absorption band in the FT-IR spectrum in this region is characteristic of the hydroxyl (-OH) group, indicative of hydrogen bonding.

C-H Stretching Region (3100-3000 cm⁻¹): Weak to medium intensity bands in this region correspond to the aromatic C-H stretching vibrations of the benzothiazole ring system.

Fingerprint Region (1700-600 cm⁻¹): This region contains a wealth of structural information.

C=N and C=C Stretching: Strong bands between 1650 cm⁻¹ and 1450 cm⁻¹ are assigned to the C=N stretching of the thiazole moiety and the C=C stretching vibrations of the aromatic backbone. researchgate.net

C-O Stretching: A strong band, typically around 1250-1180 cm⁻¹, corresponds to the C-O stretching of the phenolic hydroxyl group.

C-H Bending: Aromatic C-H in-plane and out-of-plane bending vibrations appear throughout this region, with the out-of-plane modes (900-700 cm⁻¹) being particularly useful for confirming the substitution pattern on the benzene ring.

C-S Stretching: Vibrations involving the C-S bond of the thiazole ring typically appear as weaker bands in the 800-650 cm⁻¹ range.

Low-Frequency Region (<600 cm⁻¹): A distinct band in this region, often more prominent in the Raman spectrum, can be assigned to the C-I stretching vibration, confirming the presence of the iodo-substituent. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | FT-IR | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium to Weak |

| C=N Stretch | FT-IR, Raman | 1650 - 1580 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Strong to Medium |

| C-O Stretch (Phenolic) | FT-IR | 1250 - 1180 | Strong |

| Aromatic C-H Bending | FT-IR, Raman | 900 - 700 | Medium to Strong |

| C-S Stretch | Raman, FT-IR | 800 - 650 | Weak to Medium |

| C-I Stretch | Raman | 600 - 500 | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. While crystallographic data for this compound itself is not publicly available, analysis of closely related analogues, such as 6-Iodo-2-methyl-1,3-benzothiazole, offers significant insights into the expected solid-state behavior of this class of compounds.

The crystal structure of 6-Iodo-2-methyl-1,3-benzothiazole reveals a planar molecular geometry, a common feature for the fused benzothiazole ring system. nih.gov The solid-state packing of this derivative is primarily governed by specific and directional intermolecular interactions, notably halogen bonds and π–π stacking.

The detailed crystallographic data for 6-Iodo-2-methyl-1,3-benzothiazole is summarized in the interactive table below. This data provides a foundational understanding of the solid-state characteristics of iodinated benzothiazoles and serves as a valuable reference for predicting the crystalline behavior of this compound. The geometry of the benzothiazole ring in this analogue is consistent with that of other 1,3-benzothiazoles. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆INS |

| Molecular Weight | 275.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3255 (3) |

| b (Å) | 7.6967 (3) |

| c (Å) | 13.8083 (5) |

| β (°) | 90.686 (4) |

| Volume (ų) | 884.76 (6) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Computational and Theoretical Investigations of 6 Hydroxy 7 Iodo Benzothiazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of organic molecules. Methods like the B3LYP functional combined with basis sets such as 6-31G+(d,p) or 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties of benzothiazole (B30560) derivatives. These calculations provide insights into the molecule's stability, electronic distribution, and potential for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For benzothiazole derivatives, FMO analysis reveals that charge transfer occurs within the molecule upon excitation. In a hypothetical analysis of 6-hydroxy-7-iodo-benzothiazole, the HOMO would likely be localized over the electron-rich phenol (B47542) and benzothiazole ring system, while the LUMO might be distributed across the entire π-conjugated system. The specific energy values would determine its reactivity profile compared to other derivatives.

Table 1: Representative Frontier Molecular Orbital Parameters for a Benzothiazole Derivative (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.60 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -3.04 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 2.56 | Difference between LUMO and HOMO energies; indicates chemical reactivity. |

From these energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, further quantifying the molecule's reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the thiazole (B1198619) ring, identifying them as primary sites for electrophilic interaction and hydrogen bonding. Positive potential (blue) might be localized around the hydrogen atom of the hydroxyl group. Such maps are instrumental in understanding intermolecular interactions, including drug-receptor binding.

Molecular Modeling and Simulation Approaches for Conformational Analysis

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For benzothiazole derivatives with flexible substituent groups, computational methods can scan the potential energy surface by systematically rotating specific dihedral angles. By calculating the total energy for each conformation, the lowest-energy, and therefore most stable, conformer can be identified. For this compound, the primary point of conformational flexibility would be the rotation of the hydroxyl group's hydrogen atom relative to the ring. While this rotation might be sterically influenced by the adjacent iodine atom, DFT calculations could precisely determine the most favorable orientation and the energy barriers between different conformations.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the most likely reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. For instance, theoretical studies could model the iodination of 6-hydroxybenzothiazole (B183329) to understand the regioselectivity and energetics of forming the 7-iodo derivative. Such studies provide deep insights into reaction feasibility and can guide the optimization of synthetic procedures.

Synthetic Derivatization Strategies and Analogues of 6 Hydroxy 7 Iodo Benzothiazole

Functional Group Interconversions at the Hydroxy and Iodo Positions

The hydroxyl and iodo groups on the benzothiazole (B30560) core are amenable to various transformations, allowing for the introduction of different functionalities and the modulation of the molecule's physicochemical properties.

The phenolic hydroxyl group at the 6-position can be readily converted into ethers and esters through alkylation and acylation reactions, respectively. These modifications are crucial for probing structure-activity relationships and can also serve as a protecting group strategy in multi-step syntheses.

Alkylation: The Williamson ether synthesis is a common method for the O-alkylation of phenols. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and solvent is critical to ensure high yields and selectivity for O-alkylation over potential C-alkylation.

A representative procedure involves treating the hydroxy-benzothiazole with an alkylating agent in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This method is effective for introducing a variety of alkyl and benzyl groups.

Acylation: O-acylation of the hydroxyl group to form esters can be achieved using various acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For substrates with multiple nucleophilic sites, such as an amino group, chemoselective O-acylation can be achieved under acidic conditions. In this approach, the amino group is protonated and thus deactivated, allowing the hydroxyl group to react selectively with the acylating agent. For instance, direct acylation with acyl halides in strong acids like trifluoroacetic acid (CF₃COOH) or methanesulfonic acid (MeSO₃H) can provide the desired O-acyl derivatives in high yields without the need for protecting groups organic-chemistry.orgnih.gov.

| Transformation | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile), Heat | Ether (Ar-O-R) | Versatile for a wide range of alkyl groups; selectivity for O- vs. C-alkylation can be solvent-dependent. |

| Acylation (Basic Conditions) | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Ester (Ar-O-COR) | Standard method for phenols; requires protection of other sensitive functional groups. |

| Acylation (Acidic Conditions) | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Acid (e.g., CF₃COOH, MeSO₃H), 0 °C to RT | Ester (Ar-O-COR) | Chemoselective for O-acylation in the presence of amino groups. organic-chemistry.orgnih.gov |

The iodo group at the 7-position is an excellent leaving group and a versatile handle for further synthetic transformations. One of the fundamental transformations is its substitution by other halogens, a process known as the Finkelstein reaction or halogen exchange (Halex).

Aromatic Finkelstein reactions are typically more challenging than their aliphatic counterparts and often require metal catalysis. Copper-catalyzed halogen exchange has emerged as a mild and general method for the conversion of aryl bromides and iodides to other aryl halides. For instance, the conversion of an aryl iodide to an aryl bromide or chloride can be achieved using the corresponding copper(I) halide. Conversely, aryl bromides can be efficiently converted to aryl iodides using a catalyst system comprising copper(I) iodide (CuI), a diamine ligand, and sodium iodide (NaI) in a solvent like dioxane mdma.chorganic-chemistry.orgresearchgate.netnih.gov. This transformation is valuable for tuning the reactivity of the substrate for subsequent cross-coupling reactions, as the reactivity of aryl halides typically follows the order I > Br > Cl.

Beyond halogen exchange, the iodo group can be transformed into other functionalities. For example, in a domino reaction sequence, a copper-catalyzed halide exchange can be coupled with cyanation to convert aryl bromides (and by extension, aryl iodides) directly into aryl nitriles organic-chemistry.org.

| Transformation | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Iodo to Bromo | CuBr, Ligand (e.g., diamine), Solvent (e.g., Dioxane, DMF), Heat | 7-Bromo-benzothiazole derivative | Allows for tuning reactivity for subsequent reactions. |

| Iodo to Chloro | CuCl, Ligand (e.g., diamine), Solvent (e.g., Dioxane, DMF), Heat | 7-Chloro-benzothiazole derivative | Generally less reactive in cross-coupling than the iodo- or bromo-analogue. |

Cross-Coupling Reactions Utilizing the Iodo Substituent

The carbon-iodine bond at the 7-position of the benzothiazole core is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from the 6-hydroxy-7-iodo-benzothiazole scaffold. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions tcichemicals.com.

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base organic-chemistry.orgtcichemicals.comfishersci.se.

For a 7-iodo-benzothiazole derivative, the Suzuki-Miyaura coupling provides a direct route to 7-aryl or 7-heteroaryl benzothiazoles. The reaction is tolerant of a wide variety of functional groups, including the hydroxyl group at the 6-position, although protection may be necessary in some cases depending on the reaction conditions and the nature of the coupling partners. Typical conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with phosphine ligands, a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water organic-chemistry.orgmanchester.ac.uknih.gov.

| Component | Examples |

|---|---|

| Aryl Halide | 7-Iodo-6-alkoxybenzothiazole |

| Boronic Acid/Ester | Ar-B(OH)₂, HetAr-B(OH)₂ |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | Room Temperature to 120 °C |

In addition to the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to further diversify the 7-position of the benzothiazole core.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne organic-chemistry.orglibretexts.org. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine) organic-chemistry.orgnih.gov. The Sonogashira coupling of a 7-iodo-benzothiazole derivative would yield 7-alkynyl-benzothiazoles, which are valuable intermediates for further transformations, including the synthesis of heterocycles and conjugated systems. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst nih.govnih.gov.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond wikipedia.orgrsc.org. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst libretexts.org. Applying the Heck reaction to a 7-iodo-benzothiazole derivative with an alkene such as styrene or an acrylate would lead to the formation of 7-vinyl-benzothiazole analogues. The stereoselectivity of the reaction typically favors the formation of the E-isomer wikipedia.org.

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organohalide with an organostannane (organotin) reagent, catalyzed by palladium wikipedia.org. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups wikipedia.orgorganic-chemistry.org. Coupling a 7-iodo-benzothiazole derivative with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) provides a versatile method for introducing diverse substituents at the 7-position. However, a significant drawback is the toxicity of the tin reagents and byproducts organic-chemistry.org.

| Reaction | Coupling Partner | Product | Typical Catalytic System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | 7-Alkynyl-benzothiazole | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine base (e.g., Et₃N) organic-chemistry.orglibretexts.orgnih.gov |

| Heck | Alkene (R-CH=CH₂) | 7-Vinyl-benzothiazole | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) organic-chemistry.orgwikipedia.orglibretexts.org |

| Stille | Organostannane (R-SnBu₃) | 7-Substituted-benzothiazole (R = vinyl, aryl, etc.) | Pd catalyst (e.g., Pd(PPh₃)₄) wikipedia.orgorganic-chemistry.org |

Synthesis of Polycyclic Aromatic Systems Incorporating the Benzothiazole Moiety

The functional handles on the this compound scaffold can be strategically utilized to construct fused polycyclic aromatic systems. This is often achieved through intramolecular cyclization reactions of appropriately derivatized precursors.

One powerful strategy is the intramolecular Heck reaction. For example, if a vinyl group is introduced at the 6-position (via O-vinylation of the hydroxyl group), a subsequent intramolecular Heck reaction could potentially lead to the formation of a new five- or six-membered ring fused to the benzothiazole core. The regioselectivity of the cyclization (exo vs. endo) is a critical aspect of this approach wikipedia.orgchim.it. Such reactions are powerful for building complex molecular frameworks, including natural products wikipedia.org.

Similarly, derivatives obtained from Sonogashira couplings can undergo intramolecular cyclizations. For example, a 7-alkynyl-benzothiazole bearing a nucleophilic group at the 6-position (or on a substituent attached to the 6-position) could cyclize to form a fused furan or pyran ring. Palladium- or copper-catalyzed intramolecular C-S bond formation is another established method for synthesizing sulfur-containing polycyclic systems from appropriately substituted thioamides or thioureas wikipedia.org. These strategies open pathways to novel heterocyclic systems where the benzothiazole moiety is incorporated into a larger, rigid polycyclic structure, which can have significant implications for applications in materials science and medicinal chemistry.

Preparation of Compound Libraries Based on the this compound Scaffold

The generation of compound libraries centered around a core molecular scaffold is a fundamental strategy in modern drug discovery and chemical biology. This approach allows for the systematic exploration of the chemical space surrounding a privileged core structure, enabling the rapid identification of structure-activity relationships (SAR) and the optimization of lead compounds. The this compound scaffold offers two distinct points for diversification—the hydroxyl group at the 6-position and the iodine atom at the 7-position—making it an ideal candidate for the construction of focused and diverse chemical libraries. Methodologies for library synthesis can be broadly categorized into solid-phase and solution-phase parallel synthesis, each with its own set of advantages and applications.

The strategic derivatization of the this compound core can be systematically undertaken to explore a wide range of chemical functionalities. The hydroxyl group at the 6-position can be readily converted into ethers or esters, introducing a variety of alkyl, aryl, or functionalized side chains. Simultaneously, the iodine atom at the 7-position serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a diverse array of aryl, heteroaryl, alkyl, and amino substituents.

The combinatorial derivatization of these two positions enables the generation of a large and diverse library of analogues from a single, common intermediate. For instance, a matrix-based approach can be employed where a set of building blocks is reacted at the 6-position, and each of these intermediates is then further reacted with a different set of building blocks at the 7-position. This multiplicative approach can rapidly generate a significant number of unique compounds for biological screening.

Synthetic Derivatization Strategies

The development of a compound library based on the this compound scaffold can be achieved through a variety of synthetic strategies that target the reactive hydroxyl and iodo functionalities. These strategies are amenable to both solid-phase and solution-phase parallel synthesis formats, allowing for the efficient generation of a multitude of analogues.

Derivatization of the 6-Hydroxyl Group:

The phenolic hydroxyl group at the 6-position is a prime site for introducing diversity. Standard reactions for the derivatization of phenols can be readily applied:

Etherification: Williamson ether synthesis, involving the reaction of the phenoxide (generated by a suitable base such as potassium carbonate or sodium hydride) with a range of alkyl halides or tosylates, can be used to introduce a wide variety of lipophilic and functionalized side chains.

Esterification: Acylation of the hydroxyl group with various acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) can generate a library of ester analogues.

Mitsunobu Reaction: This reaction allows for the formation of ethers with inversion of stereochemistry if a chiral alcohol is used as the nucleophile, providing access to a broader range of chemical space.

Derivatization at the 7-Iodo Position:

The iodine atom at the 7-position is particularly valuable for diversification due to its high reactivity in palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of substituents, significantly expanding the structural diversity of the library.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds. nih.govresearchgate.net By reacting the 7-iodo-benzothiazole scaffold with a diverse collection of boronic acids or esters, a wide range of aryl, heteroaryl, and vinyl groups can be introduced at this position. nih.gov The reaction is known for its mild conditions and tolerance of a broad range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 7-position. wikipedia.orgnih.govresearchgate.net This is a crucial strategy for incorporating basic nitrogen atoms, which are often important for biological activity.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the 7-position and terminal alkynes, introducing linear, rigid structural motifs into the scaffold.

Heck Coupling: This reaction allows for the introduction of alkene substituents at the 7-position.

Carbonylation Reactions: The iodo group can also be subjected to palladium-catalyzed carbonylation reactions to introduce carbonyl-containing functionalities such as esters, amides, and carboxylic acids.

The following table summarizes the potential derivatization strategies for the this compound scaffold:

| Position | Functional Group | Reaction Type | Reagents/Catalysts | Introduced Moieties |

| 6 | Hydroxyl | Etherification (Williamson) | Alkyl halides, Base (e.g., K₂CO₃) | Alkyl, Aryl ethers |

| 6 | Hydroxyl | Esterification | Acyl chlorides, Carboxylic acids/Coupling agents | Esters |

| 7 | Iodine | Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl groups |

| 7 | Iodine | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Primary/Secondary amines |

| 7 | Iodine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl groups |

| 7 | Iodine | Heck Coupling | Alkenes, Pd catalyst, Base | Alkenyl groups |

| 7 | Iodine | Carbonylation | CO, Nucleophile (e.g., alcohol, amine), Pd catalyst | Esters, Amides, Carboxylic acids |

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) offers a powerful platform for the high-throughput generation of compound libraries. nih.govelsevierpure.comresearchgate.netresearchgate.netnih.gov In this approach, the this compound scaffold is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing.

A typical solid-phase strategy would involve the immobilization of the scaffold onto the resin through the 6-hydroxyl group. This can be achieved using a suitable linker attached to the resin, for example, a Wang or Rink amide resin. Once anchored, the 7-iodo position is available for a series of parallel reactions. A library of building blocks (e.g., boronic acids for Suzuki coupling) can be added to an array of reaction vessels, each containing the resin-bound scaffold. After the reactions are complete, the excess reagents and by-products are washed away. The final products are then cleaved from the resin to yield a library of purified compounds.

Alternatively, the scaffold could be synthesized directly on the solid support. For instance, a resin-bound aminothiophenol could be cyclized with a suitable reagent to form the benzothiazole core, which can then be further functionalized.

The following table outlines a representative solid-phase synthesis workflow for a this compound library:

| Step | Procedure | Purpose |

| 1 | Immobilization | Attach this compound to a solid support via the hydroxyl group. |

| 2 | Diversification at C7 | Perform parallel palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a set of diverse building blocks. |

| 3 | Washing | Remove excess reagents and soluble by-products by filtration and washing. |

| 4 | Cleavage | Release the final compounds from the solid support using a suitable cleavage cocktail (e.g., trifluoroacetic acid). |

| 5 | Isolation | Isolate and purify the library of final products. |

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is an alternative approach that is also widely used for the generation of compound libraries. nih.gov While it may require more complex purification strategies compared to solid-phase synthesis (e.g., liquid-liquid extraction, chromatography), it offers the advantage of easier reaction monitoring and scalability.

In a solution-phase approach, the this compound starting material is reacted in an array of reaction vessels (e.g., in a 96-well plate format). Different building blocks are added to each well to generate a library of derivatives. Purification can be streamlined by using scavenger resins to remove excess reagents or by designing the reactions to yield products that can be easily isolated by precipitation or extraction.

For example, a library of ethers could be synthesized by reacting this compound with a variety of alkyl halides in parallel. The resulting library of 6-alkoxy-7-iodo-benzothiazoles can then be further diversified at the 7-position using another round of parallel synthesis, such as Suzuki coupling with a set of boronic acids.

The choice between solid-phase and solution-phase synthesis depends on the specific goals of the library synthesis, the nature of the chemical reactions involved, and the available resources for purification and analysis. Both methodologies provide powerful tools for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of novel bioactive compounds.

Mechanistic Studies of Chemical Reactions Involving 6 Hydroxy 7 Iodo Benzothiazole

Investigations into the Reactivity of the Iodo Substituent in Various Organic Transformations

The carbon-iodine bond at the 7-position of 6-Hydroxy-7-iodo-benzothiazole is a key site for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Mechanistic investigations into these reactions provide critical insights into the catalytic cycles and the factors governing reactivity and product formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of an aryl iodide, such as this compound, is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. rsc.orgresearchgate.net This is often the rate-determining step. The resulting arylpalladium(II) iodide intermediate then undergoes transmetalation with a boronic acid derivative in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. rsc.orgnih.gov The presence of the hydroxyl group at the 6-position can influence the reaction rate and yield, potentially by coordinating to the palladium center or by altering the electronic properties of the benzothiazole (B30560) ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgnih.govresearchgate.net The catalytic cycle is thought to involve the formation of a copper(I) acetylide species, which then undergoes transmetalation with the arylpalladium(II) halide complex formed from the oxidative addition of this compound to the Pd(0) catalyst. researchgate.netbeilstein-journals.org Subsequent reductive elimination affords the arylated alkyne. Mechanistic studies using techniques like ESI-MS have been employed to identify key intermediates in the catalytic cycle. rsc.org The electronic nature of the benzothiazole ring, influenced by the hydroxyl group, can impact the efficiency of the oxidative addition and reductive elimination steps.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of arylamines from aryl halides. rsc.orgnih.govresearchgate.netresearchgate.net The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. rug.nl Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The steric and electronic environment around the C-I bond in this compound, as well as the nature of the amine and the specific ligand on the palladium catalyst, are crucial factors in the reaction's success.

The following table summarizes the key mechanistic steps for these transformations involving the iodo substituent of this compound.

| Reaction | Key Mechanistic Steps | Catalyst System |

| Suzuki-Miyaura Coupling | 1. Oxidative Addition of Ar-I to Pd(0)2. Transmetalation with R-B(OR)₂3. Reductive Elimination | Pd(0) complex, Base |

| Sonogashira Coupling | 1. Oxidative Addition of Ar-I to Pd(0)2. Formation of Copper(I) Acetylide3. Transmetalation4. Reductive Elimination | Pd(0) complex, Cu(I) salt, Base |

| Buchwald-Hartwig Amination | 1. Oxidative Addition of Ar-I to Pd(0)2. Amine Coordination and Deprotonation3. Reductive Elimination | Pd(0) complex, Base |

Role of the Hydroxy Group in Hydrogen Bonding and Chelation Phenomena

The phenolic hydroxyl group at the 6-position of this compound plays a significant role in directing the molecule's intermolecular and intramolecular interactions. These interactions can, in turn, influence its chemical reactivity and physical properties.

Intramolecular Hydrogen Bonding: The proximity of the 6-hydroxy group to the 7-iodo substituent allows for the potential formation of an intramolecular hydrogen bond. researchgate.netrsc.orgsemanticscholar.orgnih.gov X-ray crystal structure analysis of similar ortho-substituted phenols, such as 7-iodo-8-hydroxyquinoline, has confirmed the presence of such intramolecular hydrogen bonds. researchgate.net This interaction can affect the acidity of the hydroxyl proton, the electron density of the aromatic ring, and the conformational preference of the molecule. The formation of a stable five-membered ring through hydrogen bonding can rigidify the structure and influence the approach of reagents in chemical reactions.

Intermolecular Hydrogen Bonding and Chelation: The hydroxyl group can also participate in intermolecular hydrogen bonding with solvent molecules or other reagents. In the context of metal-catalyzed reactions, the hydroxyl group, along with the nitrogen atom of the thiazole (B1198619) ring, can act as a bidentate ligand, chelating to a metal center. nih.gov This chelation can either stabilize catalytic intermediates or, conversely, lead to catalyst inhibition depending on the specific reaction conditions and the metal involved. The ability of the hydroxyl group to act as a directing group in C-H activation reactions is also a well-documented phenomenon in organic synthesis.

The following table outlines the potential roles of the hydroxy group in various phenomena.

| Phenomenon | Description | Potential Impact on Reactivity |

| Intramolecular Hydrogen Bonding | Formation of a hydrogen bond between the 6-OH and the 7-I. | Increased stability, altered electronic properties, steric hindrance. |

| Intermolecular Hydrogen Bonding | Interaction with solvent molecules or other reagents. | Solvation effects, altered reagent accessibility. |

| Chelation | Coordination to a metal center, potentially with the thiazole nitrogen. | Stabilization of catalytic intermediates, catalyst deactivation, directing group effect. |

Catalytic Activation Mechanisms for Benzothiazole Functionalization

Beyond the reactions at the iodo substituent, the benzothiazole ring itself can be a target for functionalization through catalytic C-H activation. rsc.orgrsc.orgmdpi.comorganic-chemistry.org These methods offer a more atom-economical approach to modifying the core structure.

The mechanism of palladium-catalyzed C-H activation often involves the coordination of the palladium catalyst to the heterocyclic ring, followed by a C-H bond cleavage step. mdpi.com This can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. The regioselectivity of C-H functionalization on the benzothiazole ring is influenced by the electronic and steric properties of the existing substituents. The 6-hydroxy and 7-iodo groups on the benzene (B151609) portion of the benzothiazole would significantly influence the electron density and accessibility of the C-H bonds on both the benzene and thiazole rings, thereby directing the site of functionalization. For instance, the electron-donating nature of the hydroxyl group could activate the ortho and para positions for electrophilic attack, while the bulky iodo group could provide steric hindrance.

Stereochemical Implications in Reactions of Substituted Benzothiazoles

When reactions involving this compound lead to the formation of new stereocenters, the stereochemical outcome is of paramount importance. While the parent molecule is achiral, reactions at the benzothiazole core or at substituents can introduce chirality.

In the context of asymmetric synthesis, chiral catalysts or auxiliaries are often employed to control the stereoselectivity of a reaction. For example, in the asymmetric synthesis of benzothiazolo-pyrimidinones, a chiral N-heterocyclic carbene (NHC) catalyst was used to achieve high enantioselectivity in a domino reaction. nih.gov The inherent structure of the substituted benzothiazole can influence the transition state energies of the diastereomeric pathways, thereby affecting the stereochemical outcome. The steric bulk of the iodo group and the potential for hydrogen bonding from the hydroxyl group could play a role in directing the approach of reagents, thus influencing the facial selectivity of an attack on a prochiral center. However, without specific experimental data on stereoselective reactions of this compound, these implications remain theoretical.

Applications of 6 Hydroxy 7 Iodo Benzothiazole in Advanced Chemical Research

6-Hydroxy-7-iodo-benzothiazole as a Versatile Synthetic Building Block for Complex Molecules

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups: the hydroxyl (-OH) group at the 6-position and the iodo (-I) group at the 7-position. This dual functionality allows for selective and sequential modifications, providing a pathway to complex molecular architectures.

The iodine atom at the 7-position is particularly significant as it serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups, respectively. chemrxiv.orgmsu.eduresearchgate.netnih.gov The ability to functionalize this position is crucial for building the extended π-conjugated systems often required for biologically active molecules and functional materials. nih.gov

Simultaneously, the hydroxyl group at the 6-position offers another site for chemical manipulation. It can be alkylated to form ethers or acylated to form esters, which can alter the solubility, electronic properties, and biological activity of the resulting molecule. pharmacyjournal.in Furthermore, the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions or be converted into other functional groups, further expanding the synthetic possibilities. The presence of both an iodo and a hydroxyl group on the same benzothiazole (B30560) scaffold provides chemists with a powerful tool for creating diverse libraries of compounds for drug discovery and other applications. nih.govnih.gov

Table 1: Potential Cross-Coupling Reactions Utilizing the Iodo Group of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Vinyl) |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd catalyst, Ligand, Base | C-N, C-O, C-S |

Design and Development of Novel Scaffolds for Organic Material Science (e.g., Polymers, Optoelectronics)

The benzothiazole core is known for its inherent thermal stability and fluorescence, making its derivatives valuable in materials science, particularly for optoelectronic applications like organic light-emitting diodes (OLEDs). rsc.org this compound is an ideal starting material for designing novel scaffolds for these advanced materials.

The development of organic materials with specific electronic and photophysical properties often relies on the construction of large, conjugated molecules. The iodo group on the this compound scaffold is a key feature for achieving this, as it allows for the use of cross-coupling reactions to build up polymeric chains or complex dendritic structures. msu.edu By coupling this compound with other aromatic building blocks, researchers can create polymers with extended π-systems, which are essential for charge transport in organic electronic devices.

The hydroxyl group also plays a critical role in tuning the properties of these materials. It can influence the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for devices. rsc.org Moreover, the electronic nature of the hydroxyl group (electron-donating) can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby affecting its light-emitting properties and charge injection capabilities. The ability to modify the hydroxyl group, for instance, by converting it to an ether, provides a straightforward method to fine-tune these electronic characteristics.

Role of Benzothiazole Cores in the Development of Advanced Chemical Probes and Ligands for In Vitro Methodological Studies

Benzothiazole derivatives are widely utilized in the development of fluorescent probes for detecting various biological analytes and for cellular imaging. acs.orgacs.orgnih.govnih.gov The this compound structure contains key features that are advantageous for the design of such probes and ligands.

The hydroxyl group is a common component of many fluorophores, often participating in processes like excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift (the separation between absorption and emission maxima). mdpi.comresearchgate.net This property is highly desirable for fluorescent probes as it minimizes signal interference. acs.org The hydroxyl group on the benzothiazole ring can serve as this critical proton donor. acs.org

Both the hydroxyl and iodo groups serve as handles for further chemical modification. For instance, a chelating group can be attached to the molecule via the hydroxyl group to create a sensor for specific metal ions. nih.gov Alternatively, the iodo group can be used in cross-coupling reactions to link the benzothiazole fluorophore to a recognition element (e.g., a peptide or another small molecule) that specifically binds to a biological target. nih.gov This modular approach allows for the rational design of highly specific probes for in vitro assays and live-cell imaging. nih.govnih.gov Furthermore, the benzothiazole core itself can act as a ligand, coordinating with metal ions through its nitrogen and sulfur atoms, a property that is exploited in the design of metal-based therapeutic and diagnostic agents. nih.gov

Table 2: Functional Roles of Substituents in Benzothiazole-Based Probes

| Substituent | Position on Benzothiazole | Potential Role in Probe Design |

|---|---|---|

| Hydroxyl (-OH) | 6 | ESIPT fluorophore component, site for attaching recognition moieties, metal chelation. acs.orgmdpi.comresearchgate.net |

| Iodo (-I) | 7 | Site for cross-coupling to link fluorophore to other molecules or biomolecules. |

Exploration of Benzothiazole Derivatives in Dye Chemistry and Pigment Design from a Structural and Synthetic Perspective

The benzothiazole ring is a well-established chromophore found in a variety of dyes and pigments. wikipedia.org The color and properties of these dyes can be systematically tuned by the introduction of various substituents onto the benzothiazole core. This compound represents a valuable starting point for the synthesis of novel dyes.

From a structural perspective, the 6-hydroxy group acts as a powerful auxochrome. As an electron-donating group, it can push electron density into the aromatic system, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This has the effect of deepening the color of the dye. The position of the hydroxyl group is critical in determining its electronic influence and thus the final color.

From a synthetic perspective, this compound is a versatile precursor for azo dyes. The benzothiazole ring can be diazotized and coupled with other aromatic compounds to generate a wide range of colors. researchgate.net The presence of the hydroxyl group can further modify the hue and fastness properties of the resulting azo dye. The iodo group offers an additional point of modification. It can be substituted through nucleophilic aromatic substitution or cross-coupling reactions to introduce other functional groups that can further tune the color, solubility, or binding affinity of the dye to a substrate. This allows for a high degree of control over the final properties of the dye or pigment, enabling the design of custom colorants for specific applications.

Future Research Directions and Emerging Trends

Development of Chemo- and Regioselective Synthetic Routes for Highly Functionalized Benzothiazoles

The synthesis of benzothiazole (B30560) derivatives has been a subject of extensive research due to their wide range of biological and pharmaceutical activities. mdpi.comnih.gov A primary and common method for synthesizing the benzothiazole scaffold is the condensation reaction of 2-aminobenzenethiol with various substances containing carbonyl or cyano groups. mdpi.com However, the drive towards creating more complex and highly functionalized benzothiazoles, such as 6-Hydroxy-7-iodo-benzothiazole, necessitates the development of more sophisticated synthetic strategies. Future research is increasingly focused on chemo- and regioselective methods that allow for precise control over the placement of functional groups on the benzothiazole core.

One promising area is the advancement of C-H functionalization reactions. acs.org These methods allow for the direct introduction of functional groups at specific C-H bonds, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical route. For a scaffold like this compound, selective C-H functionalization could enable the introduction of additional substituents at other positions of the benzene (B151609) ring, leading to a library of novel derivatives. Furthermore, iodine-promoted oxidative C-H/C-H cross-coupling reactions are emerging as powerful tools for creating complex molecular architectures without the need for transition metals. rsc.org